Isopropyl dimethylcarbamate
CAS No.: 38580-89-1
Cat. No.: VC3830244
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38580-89-1 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | propan-2-yl N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 |
| Standard InChI Key | XFWJFSJDRURPLE-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)N(C)C |
| Canonical SMILES | CC(C)OC(=O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Isopropyl dimethylcarbamate, systematically named N,N-dimethylcarbamic acid isopropyl ester, is characterized by its carbamate functional group (-OCON(CH₃)₂) attached to an isopropyl moiety. Key identifiers include:
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Molecular Formula: C₆H₁₃NO₂
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Molecular Weight: 131.17 g/mol
The compound’s structure facilitates interactions with biological targets, particularly acetylcholinesterase, due to its carbamate group’s resemblance to acetylcholine .
Chemical and Physical Properties
Physicochemical Parameters
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Solubility: Miscible with water and organic solvents like acetonitrile
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Stability: Decomposes thermally above 485 K, yielding dimethylamine, carbon dioxide, and propene :
Hazardous Properties
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Toxicity Classification:
Synthesis and Manufacturing Processes
Isopropyl dimethylcarbamate is synthesized via esterification of dimethylcarbamoyl chloride with isopropyl alcohol or through transesterification reactions. A patent-pending method involves catalytic amination of acetone with dimethylamine under hydrogenation conditions, though specifics remain proprietary . Key synthetic challenges include controlling byproducts such as dimethylamine and optimizing reaction yields at industrial scales.
Thermal Decomposition Kinetics
Studies using gas chromatography-mass spectrometry (GC-MS) reveal first-order decomposition kinetics :
This data underscores the compound’s instability at elevated temperatures, necessitating careful handling during storage and application.
Applications and Industrial Uses
Chemical Intermediate
The compound serves as a precursor in organic synthesis, particularly for introducing carbamate groups into larger molecules. Its reactivity with nucleophiles makes it valuable in pharmaceutical and agrochemical manufacturing .
Toxicological Profile and Health Hazards
Mechanism of Action
As a carbamate, it reversibly inhibits acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and leading to neurotransmitter accumulation. Symptoms of acute exposure include:
Exposure Management
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First Aid Measures:
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method using a C18 column (Newcrom R1) achieves baseline separation with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) . Key parameters:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | MeCN:H₂O:H₃PO₄ (70:30:0.1) | 1.0 mL/min | UV 210 nm |
Gas Chromatography (GC)
GC-MS analysis confirms decomposition products (e.g., dimethylamine) using OV-101 columns at 200°C, with retention indices (RI) around 2204 .
Regulatory Status and Environmental Impact
Global Regulations
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United States: Classified as an extremely hazardous substance under SARA Title III; unregistered as a pesticide .
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European Union: Restricted under REACH due to genotoxicity concerns; phased out in agricultural formulations .
Environmental Persistence
No ecotoxicity data are available, but its high water solubility (miscible) suggests potential aquatic toxicity. Biodegradation pathways remain uncharacterized .
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